molecular formula C24H17F2NO3 B2610365 3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866588-28-5

3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No. B2610365
CAS RN: 866588-28-5
M. Wt: 405.401
InChI Key: QGJSUQVOKIKCBG-UHFFFAOYSA-N
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Description

“3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one” is a complex organic compound. It contains a quinolinone moiety, which is a heterocyclic compound with a two-ring structure of benzene and pyridine . The compound also has fluorobenzoyl and fluorophenyl groups, which suggest the presence of fluorine atoms attached to benzene rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the quinolinone, fluorobenzoyl, and fluorophenyl groups), a carbonyl group (from the quinolinone and fluorobenzoyl groups), and a methoxy group . The presence of fluorine atoms could influence the compound’s reactivity and properties due to their high electronegativity.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the carbonyl group could make it susceptible to nucleophilic addition reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase its stability and lipophilicity, while the carbonyl and methoxy groups could influence its polarity .

Scientific Research Applications

  • Quinoline Derivatives in Biochemistry and Medicine : Quinoline derivatives, which include compounds like the one you mentioned, are known for their efficiency as fluorophores and are widely used in biochemistry and medicine to study various biological systems. They have applications in studying DNA fluorophores based on fused aromatic systems. Additionally, aminoquinolines, a category of quinoline derivatives, show promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

  • Antitumor Agents : Quinoline derivatives have been explored as antitumor agents. The synthesis of various quinoline antifolates with modifications in their structure has led to the discovery of compounds with enhanced potency in inhibiting tumor cell growth, suggesting their potential as antitumor agents (Marsham et al., 1990).

  • Synthetic Procedures for Novel Quinoline Derivatives : Research has been conducted on developing synthetic procedures for novel quinoline derivatives, including methods that are simple, efficient, and eco-friendly. These procedures often involve one-pot C–C and C–N bond forming strategies, leading to derivatives with a wide range of functional group tolerance (Yadav, Vagh, & Jeong, 2020).

  • Synthesis for Drug Discoveries : The synthesis of key intermediates in drug discoveries, such as 5-bromo-2-methylamino-8-methoxyquinazoline, has been improved by introducing telescoping processes. This advancement in synthetic routes has contributed to the quick supply of key compounds to medicinal laboratories (Nishimura & Saitoh, 2016).

  • Tubulin Polymerization Inhibition : Certain indenopyrazoles synthesized from quinolines have shown promising antiproliferative activity towards human cancer cells, likely due to their ability to inhibit tubulin polymerization. This finding suggests the potential of quinoline derivatives in cancer treatment (Minegishi et al., 2015).

  • Synthesis of Fluoroquinolone-Based Compounds : Fluoroquinolone-based 4-thiazolidinones, derived from quinoline compounds, have been synthesized and screened for their antimicrobial activities. These compounds represent an area of ongoing research in medicinal chemistry (Patel & Patel, 2010).

Safety and Hazards

As with any chemical compound, handling “3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of novel quinolinone derivatives is a promising area of research in medicinal chemistry . Future research could explore the synthesis, characterization, and biological activity of “3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one” and similar compounds.

properties

IUPAC Name

3-(4-fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2NO3/c1-30-19-10-11-22-20(12-19)24(29)21(23(28)16-4-8-18(26)9-5-16)14-27(22)13-15-2-6-17(25)7-3-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJSUQVOKIKCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one

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